molecular formula C15F32 B1585714 Perfluoropentadecane CAS No. 2264-03-1

Perfluoropentadecane

Cat. No.: B1585714
CAS No.: 2264-03-1
M. Wt: 788.11 g/mol
InChI Key: QKYNDPROJKKCEU-UHFFFAOYSA-N
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Description

C15F32 . It is a fully fluorinated alkane, meaning all hydrogen atoms in the pentadecane molecule are replaced by fluorine atoms. This compound is known for its high chemical stability and unique physical properties, such as a high boiling point of 228°C and a melting point of 110-113°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoropentadecane can be synthesized through a solid-liquid two-phase reaction. The process involves adding potassium fluoride reagent to a reaction vessel, introducing fluorine gas under stirring for activation, and then adding perfluoroalkyl iodide to react with a solvent to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specialized equipment and controlled environments is crucial to handle the reactive fluorine gas safely.

Chemical Reactions Analysis

Types of Reactions: Perfluoropentadecane is highly stable and inert due to the strong carbon-fluorine bonds. It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution under standard conditions. This stability makes it resistant to degradation and chemical attack.

Common Reagents and Conditions: Given its inert nature, this compound does not react with most reagents under normal conditions. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo limited reactions.

Major Products Formed: Due to its chemical stability, this compound does not form significant reaction products under typical laboratory or industrial conditions.

Scientific Research Applications

Perfluoropentadecane has a wide range of applications in various fields due to its unique properties:

Comparison with Similar Compounds

    Perfluoropentane: Another perfluorinated compound with a shorter carbon chain (C5F12).

    Perfluorooctane: A perfluorinated compound with eight carbon atoms (C8F18). It is used in similar applications but has different physical properties due to its shorter chain length.

Uniqueness: Perfluoropentadecane stands out due to its longer carbon chain, which provides higher density and thermal stability compared to shorter-chain perfluorinated compounds. This makes it particularly suitable for applications requiring high stability and inertness .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontafluoropentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15F32/c16-1(17,2(18,19)4(22,23)6(26,27)8(30,31)10(34,35)12(38,39)14(42,43)44)3(20,21)5(24,25)7(28,29)9(32,33)11(36,37)13(40,41)15(45,46)47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYNDPROJKKCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15F32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375110
Record name Perfluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2264-03-1
Record name Perfluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2264-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the fusion enthalpy of perfluoropentadecane as determined in the study? What technique was used for this measurement?

A1: The study determined the fusion enthalpy of this compound to be 35.1 ± 0.2 kJ·mol–1. This measurement was conducted using Differential Scanning Calorimetry (DSC). []

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